Unprecedented G Protein Bias (~400-fold) Versus Endogenous Ligand [Pyr1]Apelin-13
In functional assays, CMF019 exhibits an ~400-fold bias for Gαi protein signaling over β-arrestin recruitment compared to the endogenous agonist [Pyr1]apelin-13, which shows negligible bias [1]. Specifically, CMF019 demonstrates a Gαi pathway pD2 of 10.00 ± 0.13 versus 9.34 ± 0.15 for [Pyr1]apelin-13, while its β-arrestin pathway pD2 is markedly reduced (6.65 ± 0.15) compared to [Pyr1]apelin-13 (8.65 ± 0.10) [1]. This bias is retained in vivo, where CMF019 recapitulates the cardiovascular benefits of apelin without triggering detrimental β-arrestin-mediated hypertrophy [2].
| Evidence Dimension | G protein (Gαi) pathway potency (pD2) |
|---|---|
| Target Compound Data | pD2 = 10.00 ± 0.13 |
| Comparator Or Baseline | [Pyr1]apelin-13: pD2 = 9.34 ± 0.15 |
| Quantified Difference | CMF019 is ~0.66 log units more potent in Gαi pathway |
| Conditions | Cell-based functional assays (Gαi inhibition of forskolin-stimulated cAMP accumulation) |
Why This Matters
High G protein bias correlates with improved cardiovascular efficacy and reduced adverse remodeling in preclinical models, making CMF019 essential for studies where biased signaling is the experimental variable of interest.
- [1] Read C, Nyimanu D, Yang P, Kuc RE, Williams TL, Fitzpatrick CM, et al. Cardiac action of the first G protein biased small molecule apelin agonist. Biochem Pharmacol. 2016 Sep 15;116:63-72. View Source
- [2] Read C, Fitzpatrick CM, Yang P, Kuc RE, Maguire JJ, Glen RC, et al. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo. Front Pharmacol. 2021 Jan 21;11:588669. View Source
